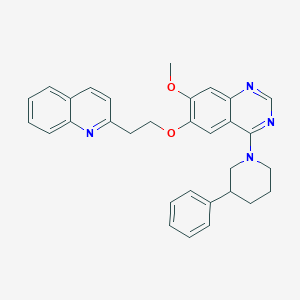
Pde10A-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde10A-IN-3 is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10A is predominantly expressed in the striatum, a region of the brain involved in motor control and cognitive functions. Inhibition of PDE10A has been explored for its potential therapeutic applications in neurodegenerative and psychiatric disorders, such as schizophrenia and Huntington’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde10A-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of thiadiazole derivatives, which are reacted with various reagents under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing production costs. The process typically includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pde10A-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of PDE10A in cellular signaling pathways.
Biology: Investigated for its effects on neuronal activity and synaptic plasticity.
Medicine: Explored as a potential therapeutic agent for neurodegenerative and psychiatric disorders, including schizophrenia, Huntington’s disease, and Tourette syndrome
Mechanism of Action
Pde10A-IN-3 exerts its effects by selectively inhibiting PDE10A, leading to increased levels of cAMP and cGMP in the brain. This elevation in cyclic nucleotides activates downstream signaling pathways, including the cAMP/protein kinase A (PKA) and cGMP/protein kinase G (PKG) pathways. These pathways regulate various cellular processes, such as neuronal excitability, synaptic plasticity, and gene expression .
Comparison with Similar Compounds
Similar Compounds
TAK-063: Another selective PDE10A inhibitor with similar pharmacological properties.
MP-10 (PF-2545920): A potent PDE10A inhibitor studied for its therapeutic potential in psychiatric and neurodegenerative disorders
Uniqueness
Pde10A-IN-3 is unique in its high selectivity and potency for PDE10A, making it a valuable tool for studying the enzyme’s role in various biological processes. Its distinct chemical structure and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .
Properties
Molecular Formula |
C31H30N4O2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
7-methoxy-4-(3-phenylpiperidin-1-yl)-6-(2-quinolin-2-ylethoxy)quinazoline |
InChI |
InChI=1S/C31H30N4O2/c1-36-29-19-28-26(18-30(29)37-17-15-25-14-13-23-10-5-6-12-27(23)34-25)31(33-21-32-28)35-16-7-11-24(20-35)22-8-3-2-4-9-22/h2-6,8-10,12-14,18-19,21,24H,7,11,15-17,20H2,1H3 |
InChI Key |
MUQUFIBWWXZLNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N3CCCC(C3)C4=CC=CC=C4)OCCC5=NC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
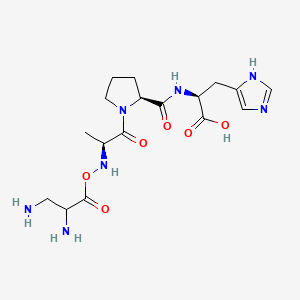
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)
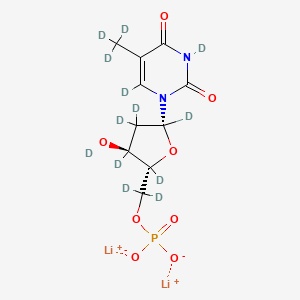
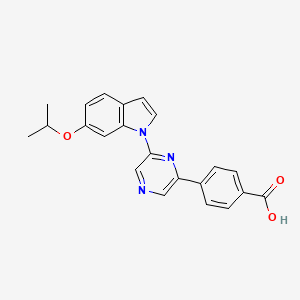
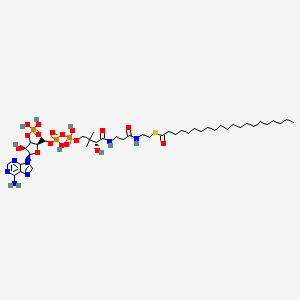
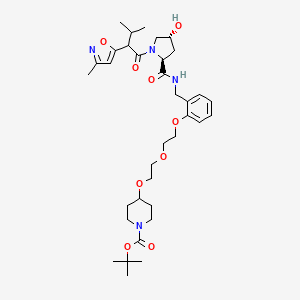

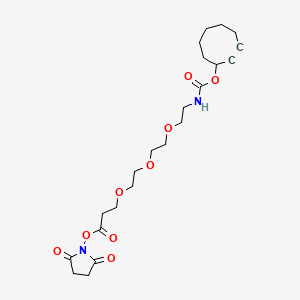
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)

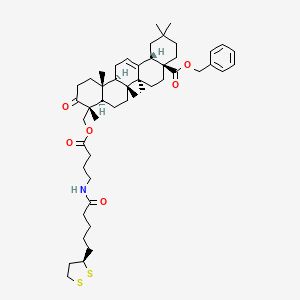
![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
